1-(Benzyloxy)-2-ethynyl-4-methoxybenzene
Description
1-(Benzyloxy)-2-ethynyl-4-methoxybenzene is a substituted aromatic compound featuring a benzyloxy group at the 1-position, an ethynyl (acetylene) group at the 2-position, and a methoxy group at the 4-position. This structure combines electron-donating (methoxy) and π-conjugated (ethynyl) moieties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. Its ethynyl group enables participation in Sonogashira or Huisgen cycloaddition reactions, suggesting utility in constructing complex molecules like stilbenoids or bioactive analogs .
Properties
IUPAC Name |
2-ethynyl-4-methoxy-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-3-14-11-15(17-2)9-10-16(14)18-12-13-7-5-4-6-8-13/h1,4-11H,12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKAIFSLSDIXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-ethynyl-4-methoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the protection of the hydroxyl group on a phenol derivative using a benzyl group, followed by the introduction of the ethynyl group through a Sonogashira coupling reaction. The methoxy group can be introduced via methylation using methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Sonogashira coupling and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-ethynyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of 1-(benzyloxy)-2-ethyl-4-methoxybenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-ethynyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-ethynyl-4-methoxybenzene depends on its interaction with molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the benzyloxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 1-(Benzyloxy)-2-ethynyl-4-methoxybenzene with structurally related compounds, emphasizing substituent positions, molecular weights, and key properties:
Notes:
- Substituent Effects : The ethynyl group in 1-(Benzyloxy)-2-ethynyl-4-methoxybenzene enhances reactivity in click chemistry compared to bromo or methyl groups in analogs like 1-(Benzyloxy)-4-bromo-2-methoxybenzene .
- Thermal Stability : The high melting point (260°C) of 1-(Benzyloxy)-4-ethynylbenzene suggests that ethynyl-substituted benzyloxy compounds may exhibit robust thermal stability, a trait likely shared by the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
